tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate: is an organic compound with the molecular formula C₁₀H₁₈FNO₂ and a molecular weight of 203.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring substituted with a fluoromethyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 2-(fluoromethyl)cyclobutanone under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated carbamates on enzyme activity and protein interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity . The carbamate group can undergo hydrolysis to release active intermediates that further interact with biological pathways .
Comparison with Similar Compounds
- tert-Butyl N-[3-(fluoromethyl)cyclobutyl]carbamate
- tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate
Comparison: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring, which can influence its reactivity and biological activity compared to similar compounds. The presence of the fluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H18FNO2 |
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Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
IHHSXCLECNNDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CF |
Origin of Product |
United States |
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